N-cyclopropyl-6-methoxypyrimidin-4-amine
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Overview
Description
N-cyclopropyl-6-methoxypyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of N-cyclopropyl-6-methoxypyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyanoacetate and urea, followed by cyclization and methylation steps . Industrial production methods aim to optimize reaction conditions to improve yield and reduce by-products. For example, using anhydrous methanol as a solvent and introducing dry hydrogen chloride gas can facilitate the addition reaction, followed by condensation reactions to form the desired pyrimidine derivative .
Chemical Reactions Analysis
N-cyclopropyl-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-cyclopropyl-6-methoxypyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
N-cyclopropyl-6-methoxypyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
N-cyclopropyl-6-methylpyrimidin-4-amine: This compound has a similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
4-amino-2,6-dimethoxypyrimidine: This derivative has two methoxy groups and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-cyclopropyl-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3O/c1-12-8-4-7(9-5-10-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
ULBATFCFJLGYNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CC2 |
Origin of Product |
United States |
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